

Comparative Metabolomics of Non-Small Cell Lung Cancer Cells Treated with Eupalinolide A

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Compound of Interest

Compound Name: Eupalinolide K

Cat. No.: B10818578

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This guide provides a comparative analysis of the metabolic profiles of non-small cell lung cancer (NSCLC) cells treated with Eupalinolide A (EA) versus a control group. The data is based on a study investigating the anticancer effects of EA, a compound related to **Eupalinolide K**. The findings highlight significant metabolic reprogramming induced by EA, particularly in lipid metabolism, which contributes to its anti-proliferative and pro-ferroptotic effects.

Data Summary

Treatment with Eupalinolide A resulted in significant alterations to the metabolome of NSCLC cells when compared to the Dimethyl sulfoxide (DMSO) vehicle control. The analysis focused on identifying metabolites that were differentially regulated, revealing a key impact on lipid metabolic pathways.

Table 1: Key Metabolic Pathways Altered by Eupalinolide A Treatment

Metabolic Pathway	Effect of Eupalinolide A Treatment	Key Metabolite Change
Biosynthesis of Unsaturated Fatty Acids	Regulated	Reduction in Oleic Acid
Fatty Acid Biosynthesis	Regulated	

This table summarizes the main findings from the non-target metabolomics analysis, which identified these pathways as being significantly affected by Eupalinolide A treatment.

Experimental Protocols

A detailed methodology was employed to assess the metabolic changes in NSCLC cells following treatment with Eupalinolide A.

1. Cell Culture and Treatment:

- Cell Lines: A549 and H1299 human non-small cell lung cancer cell lines were used.
- Treatment: Cells were seeded in a 6-well plate and treated with either 20 μ M of Eupalinolide A (EA) or Dimethyl sulfoxide (DMSO) as a vehicle control for 24 hours.[\[1\]](#)[\[2\]](#)

2. Sample Preparation for Metabolomics:

- Following treatment, the culture medium was removed.
- Cells were washed twice with pre-cooled phosphate-buffered saline (PBS).
- The collected cells were then stored in liquid nitrogen or at -80°C before being sent for metabolic analysis.[\[1\]](#)

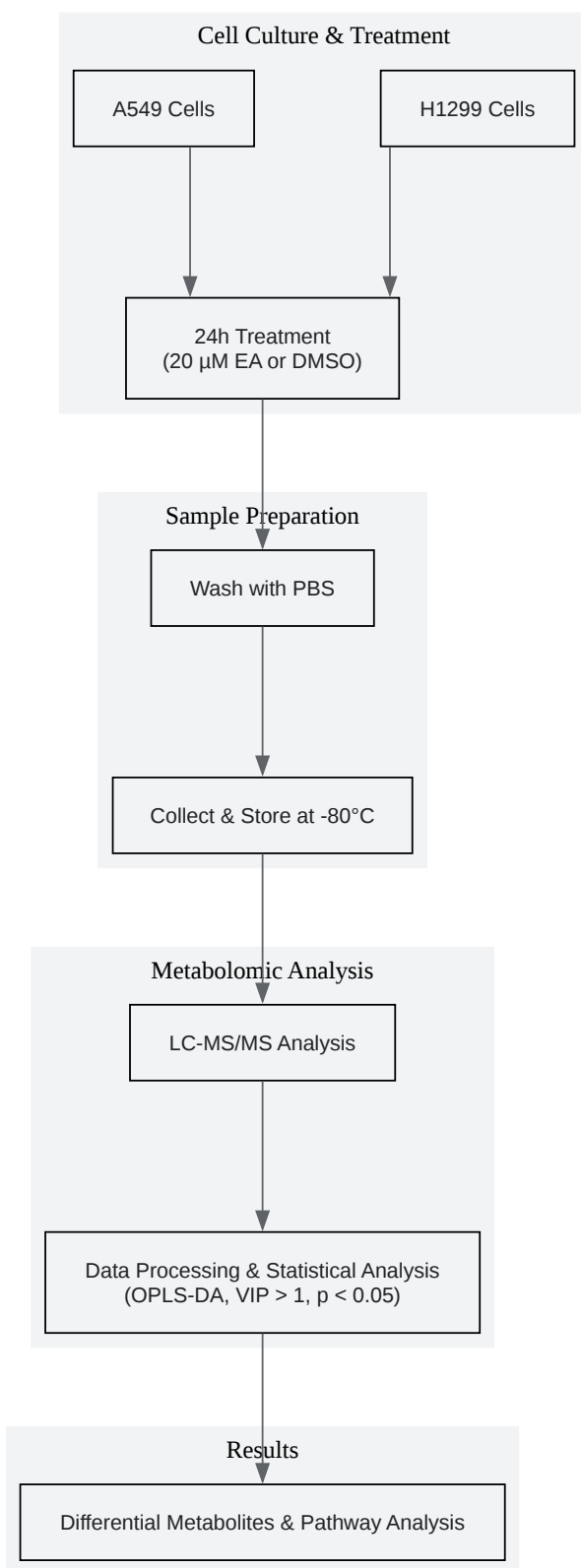
3. Non-Target Metabolomics Analysis:

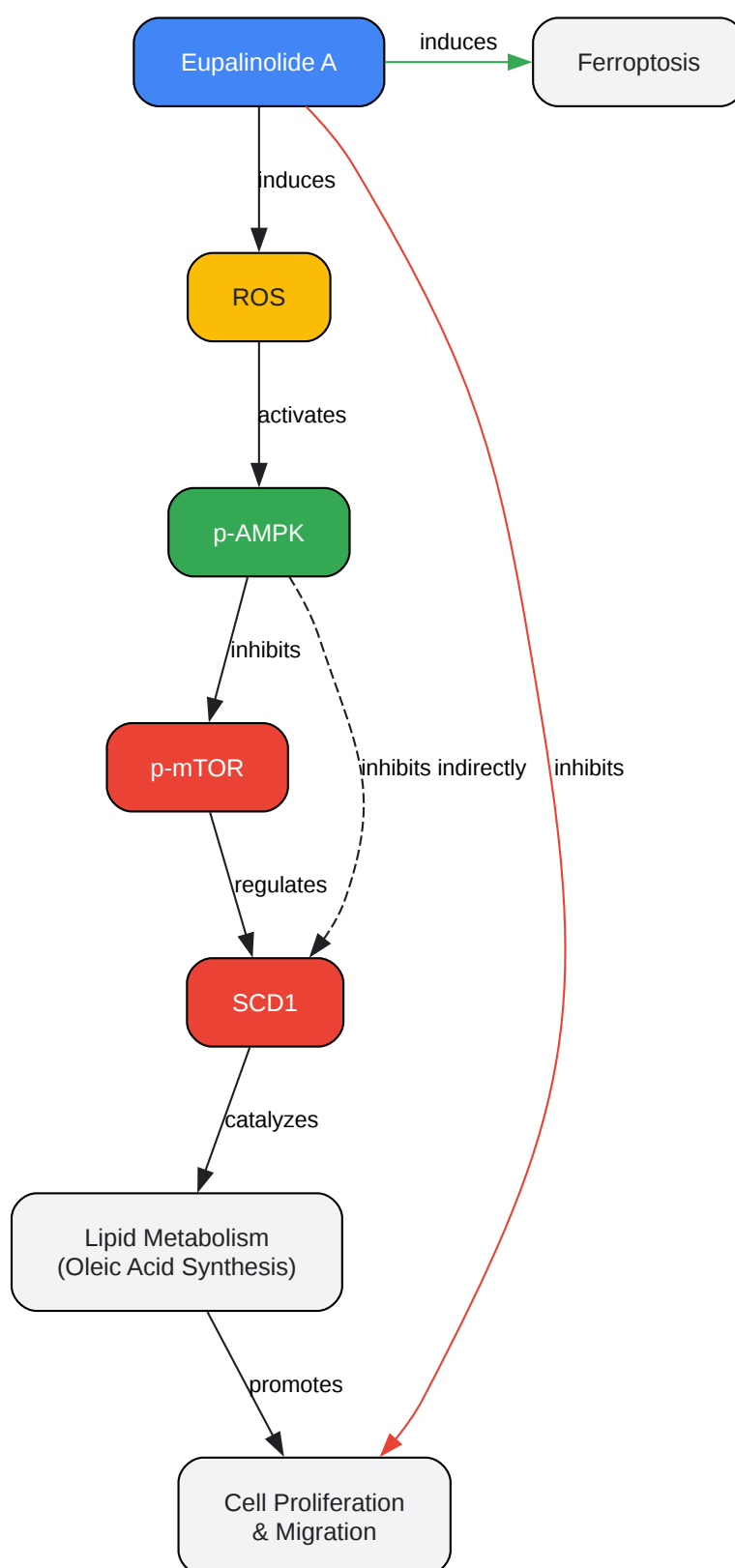
- Instrumentation: An LC-MS/MS Orbitrap mass spectrometer or a tandem Orbitrap mass spectrometer was utilized for the detection of metabolites.[\[1\]](#)
- Metabolite Identification: Metabolites in the samples were identified by retention time comparison with a local database.[\[1\]](#)
- Data Analysis: The screening criteria for significant differential metabolites were an Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) Variable Importance in Projection (VIP) score greater than 1 and a p-value less than 0.05.[\[1\]](#)

Visualizations

Experimental Workflow

The following diagram illustrates the workflow of the non-target metabolomics experiment.





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References

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- 2. researchgate.net [researchgate.net]
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